molecular formula C8H16N2O B086313 4-(Pyrrolidin-2-yl)morpholine CAS No. 1006-78-6

4-(Pyrrolidin-2-yl)morpholine

Cat. No. B086313
CAS RN: 1006-78-6
M. Wt: 156.23 g/mol
InChI Key: CSTTWYFHRVNWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-2-yl)morpholine, also known as PPM, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical intermediate. PPM has a unique structure that makes it an attractive candidate for drug development, and its synthesis method is relatively simple. In

Mechanism of Action

The exact mechanism of action of 4-(Pyrrolidin-2-yl)morpholine is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-(Pyrrolidin-2-yl)morpholine has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in seizures, pain, and anxiety.
Biochemical and Physiological Effects:
4-(Pyrrolidin-2-yl)morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. 4-(Pyrrolidin-2-yl)morpholine has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. This results in a decrease in neuronal excitability and a reduction in seizures, pain, and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Pyrrolidin-2-yl)morpholine in lab experiments is its relatively simple synthesis method. 4-(Pyrrolidin-2-yl)morpholine is also stable under a range of conditions, making it easy to handle and store. However, 4-(Pyrrolidin-2-yl)morpholine has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that 4-(Pyrrolidin-2-yl)morpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on 4-(Pyrrolidin-2-yl)morpholine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4-(Pyrrolidin-2-yl)morpholine has also been investigated for its potential use in the treatment of pain and anxiety. Further research is needed to fully understand the mechanism of action of 4-(Pyrrolidin-2-yl)morpholine and its potential therapeutic applications. Additionally, new synthesis methods for 4-(Pyrrolidin-2-yl)morpholine could be developed to improve its yield and purity.

Synthesis Methods

4-(Pyrrolidin-2-yl)morpholine can be synthesized through a simple one-step reaction between 4-morpholin-4-yl-butan-2-one and pyrrolidine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through column chromatography. The yield of 4-(Pyrrolidin-2-yl)morpholine is typically high, and the purity can be improved through recrystallization.

Scientific Research Applications

4-(Pyrrolidin-2-yl)morpholine has been studied extensively for its potential use as a pharmaceutical intermediate. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. 4-(Pyrrolidin-2-yl)morpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

CAS RN

1006-78-6

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-pyrrolidin-2-ylmorpholine

InChI

InChI=1S/C8H16N2O/c1-2-8(9-3-1)10-4-6-11-7-5-10/h8-9H,1-7H2

InChI Key

CSTTWYFHRVNWFD-UHFFFAOYSA-N

SMILES

C1CC(NC1)N2CCOCC2

Canonical SMILES

C1CC(NC1)N2CCOCC2

synonyms

Morpholine, 4-(4,5-dihydro-2H-pyrrol-5-yl) (9CI)

Origin of Product

United States

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